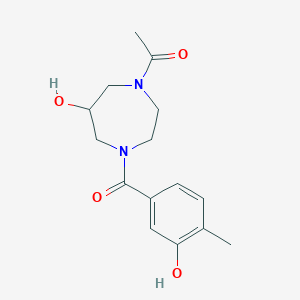

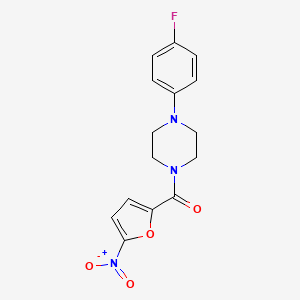

![molecular formula C19H22N2O2 B5502003 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole involves complex organic synthesis techniques. A method includes the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to the formation of methylidene derivatives. Cyclocondensation with malononitrile furnishes novel thiazolo[3,2-a]-pyridine derivatives, showcasing the compound's potential for diverse chemical modifications (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, showcasing that the piperidine ring often adopts a chair conformation, while the geometry around the sulfur atom can be distorted tetrahedral. These studies highlight the importance of inter- and intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule (Naveen et al., 2015).

Chemical Reactions and Properties

3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole participates in various chemical reactions due to its functional groups. The presence of isoxazole and piperidine rings allows for chemoselective nucleophilic chemistry, leading to compounds with potential insecticidal activity (Yu et al., 2009).

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthetic Applications

Isoxazolino-Pyridinium Cation Reactions

The study by Eisenthal et al. (1967) demonstrates the reactivity of isoxazolino-pyridinium cation with amines, leading to the formation of aminobutadienyl-isoxazolines. This research highlights the structural transformations and potential synthetic pathways involving isoxazole derivatives (Eisenthal, Katritzky, & Lunt, 1967).

Metalation and Electrophilic Quenching

Balasubramaniam et al. (1990) explored the metalation and electrophilic quenching of isoxazoles, presenting a method to access thioalkyl derivatives of isoxazoles. This technique offers a direct and selective synthetic route, useful in the preparation of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).

Medicinal Chemistry and Biological Applications

Isoxazole Derivatives as AChE Inhibitors

The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been identified as a high-affinity reversible inhibitor of acetylcholinesterase (AChE), demonstrating potential for Alzheimer's disease research and therapy, despite challenges in brain distribution for imaging studies (Brown-Proctor et al., 1999).

Sigma Receptor Ligands

Berardi et al. (2005) synthesized derivatives of various methylpiperidines to explore affinities and selectivities towards sigma receptors, identifying compounds with potent ligand properties for sigma(1) receptor. These findings are significant for developing tools for PET experiments and advancing research in tumor therapy (Berardi et al., 2005).

Antiproliferative Agents

Research into 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives revealed significant antiproliferative activity, highlighting the role of heterocyclic ring substitution in medicinal chemistry for cancer research (Prasad et al., 2009).

Propiedades

IUPAC Name |

4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-12-6-5-7-13(2)21(12)19(22)17-16-11-10-14-8-3-4-9-15(14)18(16)23-20-17/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMZBVZHJPYJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)